

# ficlatuzumab (AV-299) pharmacology

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An In-depth Technical Guide to the Pharmacology of Ficlatuzumab (AV-299)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Ficlatuzumab, also known as AV-299, is a potent, humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF).<sup>[1][2]</sup> By neutralizing HGF, ficlatuzumab prevents the activation of its cognate receptor, c-Met, a receptor tyrosine kinase.<sup>[3]</sup> The HGF/c-Met signaling pathway is a critical driver of tumor growth, invasion, angiogenesis, and metastasis, and its dysregulation is implicated in a wide range of human cancers.<sup>[1][2]</sup> Furthermore, this pathway is a known mediator of resistance to other targeted therapies, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).<sup>[2]</sup> This guide provides a comprehensive overview of the pharmacology of ficlatuzumab, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and a summary of key preclinical and clinical findings.

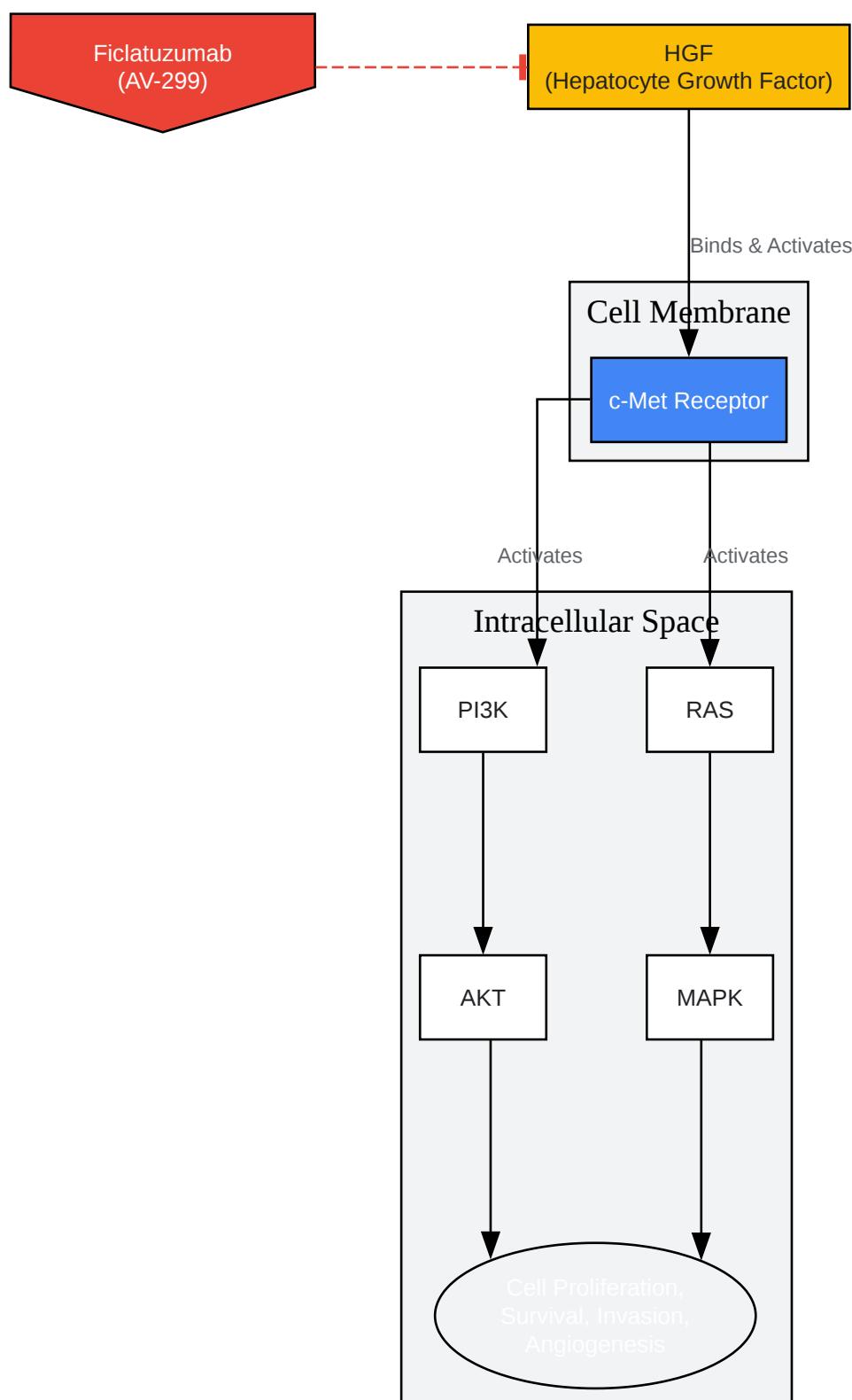
## Introduction to the HGF/c-Met Pathway

Hepatocyte Growth Factor (HGF) is the sole known ligand for the c-Met receptor.<sup>[1]</sup> Their interaction triggers the dimerization and autophosphorylation of the c-Met receptor, activating its tyrosine kinase function.<sup>[4][5]</sup> This initiates a cascade of downstream intracellular signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are fundamental for cellular proliferation, survival, motility, and morphogenesis.<sup>[2][5]</sup> In oncology, the aberrant activation of the HGF/c-Met axis, often through overexpression of HGF and/or c-Met, is associated with aggressive disease and poor prognosis in numerous cancers, including head

and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML).[\[2\]](#)[\[4\]](#)[\[5\]](#)

## Mechanism of Action

Ficlatuzumab functions by binding to the HGF ligand with high affinity and specificity, thereby physically preventing it from binding to and activating the c-Met receptor.[\[3\]](#)[\[6\]](#) This neutralization of HGF effectively inhibits the ligand-mediated activation of the entire HGF/c-Met signaling cascade.[\[7\]](#) The consequences of this inhibition include the downregulation of tumor cell proliferation, migration, and invasion. Preclinical studies have shown that ficlatuzumab can mitigate epithelial-to-mesenchymal transition (EMT), a key process in metastasis. A critical aspect of ficlatuzumab's therapeutic rationale is its ability to counteract resistance to EGFR inhibitors. HGF-induced c-Met activation is a well-established escape mechanism for EGFR blockade, as the two pathways converge on the same downstream signaling mediators like PI3K/AKT and ERK/MAPK.[\[2\]](#) By inhibiting HGF, ficlatuzumab can potentially resensitize tumors to EGFR-targeted therapies or prevent the development of resistance.[\[2\]](#)[\[8\]](#)

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Caption: Ficlatuzumab binds to HGF, preventing c-Met activation and downstream signaling.

## Pharmacodynamics

Clinical studies have demonstrated that ficiatuzumab effectively modulates the HGF/c-Met pathway in patients. In a Phase I trial involving patients with advanced solid tumors and liver metastases, treatment with ficiatuzumab at the recommended Phase 2 dose (RP2D) of 20 mg/kg resulted in significant changes in key biomarkers within the tumor.[9][10] These findings confirm the on-target activity of the drug.[9] An interesting pharmacodynamic effect is the observed increase in total serum HGF levels following ficiatuzumab administration.[9][11] This is likely due to the formation of ficiatuzumab-HGF complexes, which prolongs the half-life of HGF in circulation.

Table 1: Pharmacodynamic Effects of Ficiatuzumab (20 mg/kg) in Patients with Advanced Solid Tumors

Biomarker	Median Change from Baseline	Citation
Tumor p-Met	-53%	[9][11]
Tumor p-ERK	-43%	[9][11]
Tumor p-Akt	-2%	[9][11]
Serum HGF	+33%	[9][11]

Data from a Phase I study in patients with advanced solid tumors and liver metastases.[9]

## Pharmacokinetics

Ficiatuzumab exhibits a pharmacokinetic profile typical of a humanized IgG1 monoclonal antibody.[8][10] It is characterized by a long terminal half-life and low systemic clearance.[8][12] Pharmacokinetic analysis across dose-escalation cohorts demonstrated linear pharmacokinetics.[9][10] The drug is administered as an intravenous infusion, typically every two weeks.[13]

Table 2: Pharmacokinetic Parameters of Ficiatuzumab

Parameter	Value	Citation
Terminal Half-Life	<b>7.4 - 10 days</b>	<a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[12]</a>
Systemic Clearance	Low	<a href="#">[8]</a> <a href="#">[12]</a>
Kinetics	Linear	<a href="#">[9]</a> <a href="#">[10]</a>

| Recommended Phase 2 Dose | 20 mg/kg every 14 days [\[\[9\]\[11\]\]](#) |

## Preclinical and Clinical Development

Ficlatuzumab has been evaluated as both a monotherapy and in combination with other anti-cancer agents across a variety of malignancies.

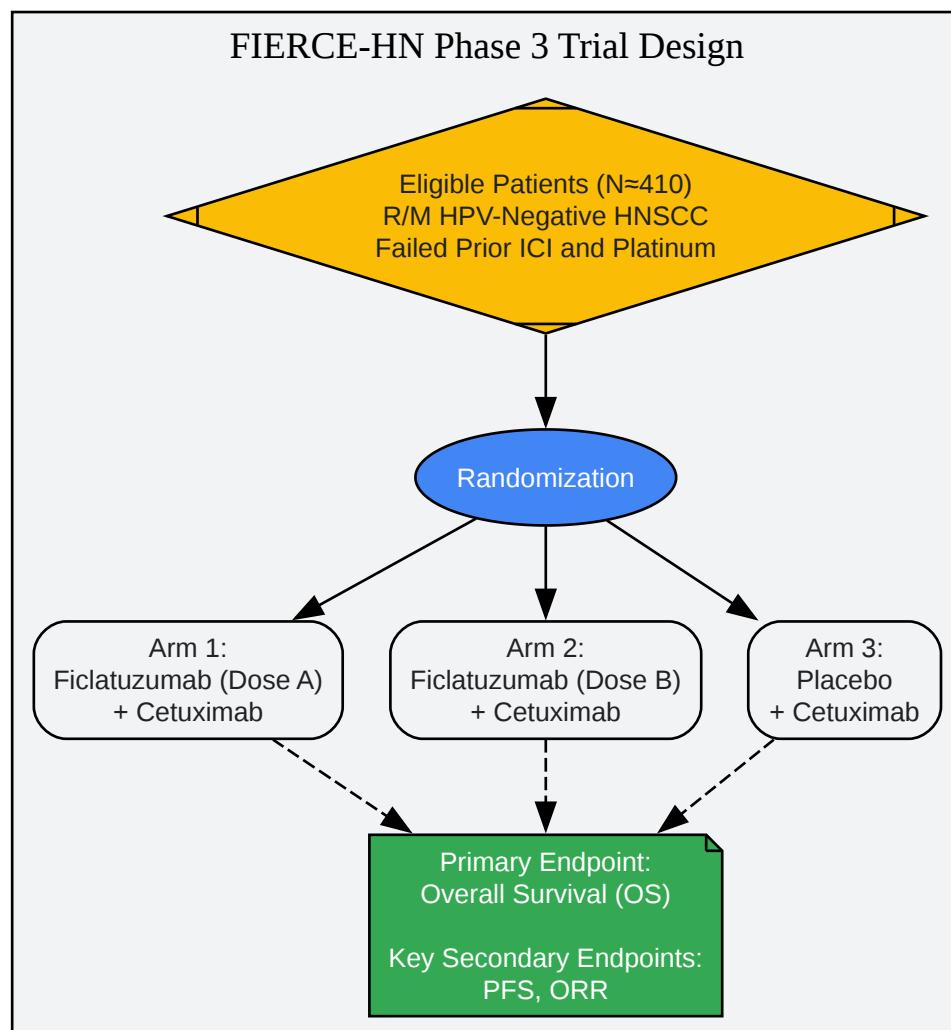
## Preclinical Evaluation

In preclinical xenograft models, ficlatuzumab has demonstrated potent anti-tumor effects.[\[14\]](#) In a mouse brain orthotopic model of glioblastoma, ficlatuzumab treatment resulted in a dose-dependent improvement in survival, both as a monotherapy and in combination with temozolomide.[\[15\]](#) In vitro studies using HNSCC cell lines showed that ficlatuzumab effectively reduces proliferation, migration, and invasion induced by tumor-associated fibroblasts (TAFs), which secrete HGF.[\[12\]](#)

## Clinical Trials

Ficlatuzumab has been studied in numerous clinical trials for cancers including HNSCC, NSCLC, AML, and pancreatic cancer.[\[1\]](#)[\[13\]](#)

**Head and Neck Squamous Cell Carcinoma (HNSCC):** The combination of ficlatuzumab with the EGFR inhibitor cetuximab has shown significant promise in patients with recurrent or metastatic HNSCC, particularly in the HPV-negative subgroup.[\[1\]](#)[\[16\]](#) Dysregulation of the HGF/c-Met pathway is a key resistance mechanism to cetuximab.[\[17\]](#)[\[18\]](#) A randomized Phase 2 study demonstrated a statistically significant improvement in progression-free survival (PFS) for the combination compared to ficlatuzumab alone in a pan-refractory population.[\[16\]](#)[\[19\]](#) This has led to the initiation of the FIERCE-HN Phase 3 trial.[\[1\]](#)[\[20\]](#)



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Caption: Workflow for the FIERCE-HN Phase 3 clinical trial.[1][21]

Table 3: Clinical Efficacy of Ficlatuzumab in Recurrent/Metastatic HNSCC (Phase 2, NCT03422536)

Treatment Arm	Population	Median PFS	ORR	Citation
Ficlatuzumab + Cetuximab	All Patients	3.7 months	19%	[16]
	HPV-Negative	3.8 months	38%	[19]
Ficlatuzumab Monotherapy	All Patients	1.8 months	4%	[16]

PFS: Progression-Free Survival; ORR: Overall Response Rate.

Non-Small Cell Lung Cancer (NSCLC): Ficlatuzumab has been evaluated in combination with EGFR tyrosine kinase inhibitors (TKIs) like gefitinib.[\[7\]](#)[\[22\]](#) A Phase 1b study in Asian patients with advanced NSCLC found the combination to be well-tolerated, with an objective response rate (ORR) of 33% in the 20 mg/kg cohort.[\[7\]](#) This provides a clinical rationale for combining HGF and EGFR inhibition to overcome TKI resistance.[\[8\]](#)

Table 4: Clinical Efficacy of Ficlatuzumab + Gefitinib in Advanced NSCLC (Phase 1b)

Ficlatuzumab Dose	N	Objective Response Rate (ORR)	Disease Stabilization	Citation
10 mg/kg	3	0%	N/A	[7]
20 mg/kg	12	33%	4 additional patients	[7]

Patients received ficlatuzumab every 2 weeks plus daily gefitinib 250 mg.

## Safety and Tolerability

Ficlatuzumab has been generally well-tolerated in clinical trials, both as a monotherapy and in combination regimens.[\[9\]](#)[\[12\]](#) The adverse event profile is manageable and consistent with its mechanism of action and that of its combination partners.[\[17\]](#)[\[23\]](#)

Table 5: Common Treatment-Emergent Adverse Events (Any Grade)

Adverse Event	Ficlatuzumab Monotherapy	Ficlatuzumab + Cetuximab	Citation
Hypoalbuminemia	66%	76%	<a href="#">[23]</a>
Edema	25%	44%	<a href="#">[23]</a>
Acneiform Rash	N/A	82%	<a href="#">[23]</a>
Asthenia	32%	N/A	<a href="#">[11]</a>
Hepatic Pain	32%	N/A	<a href="#">[11]</a>

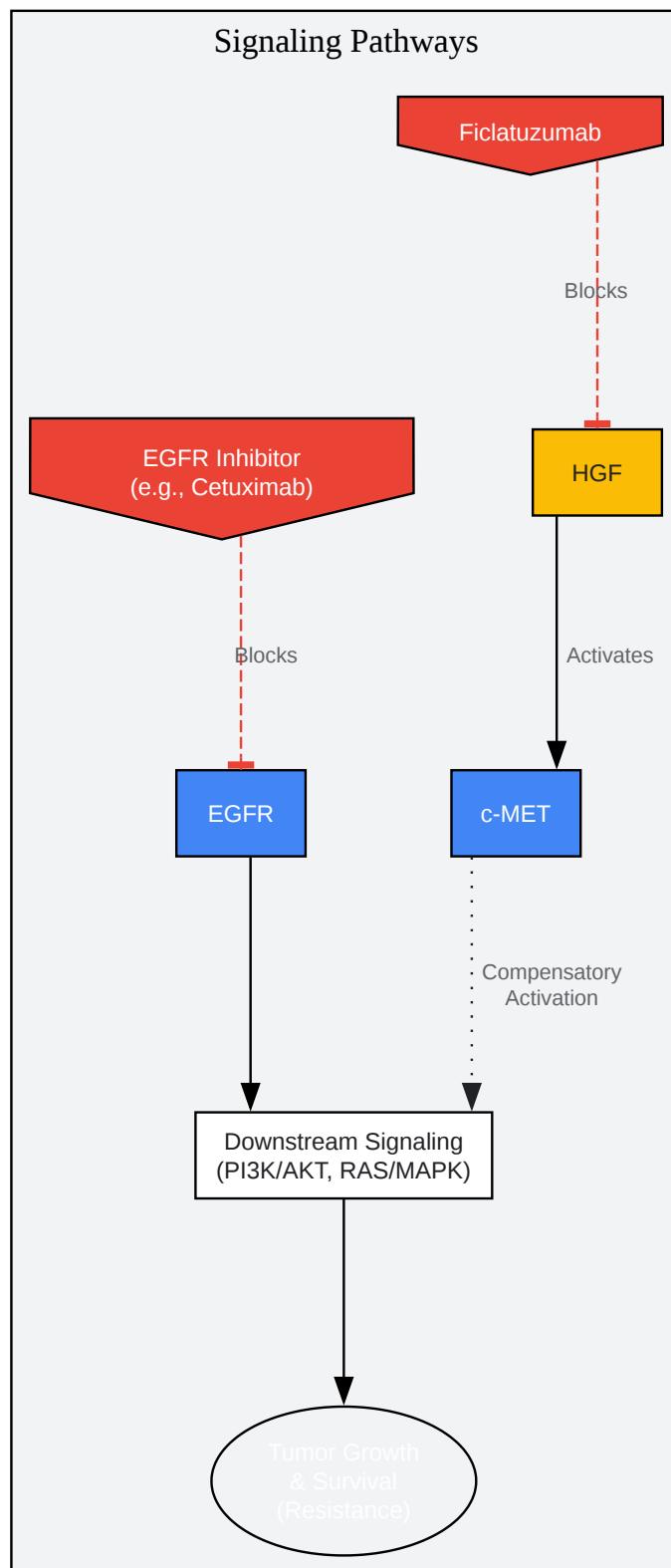
Data compiled from separate Phase 1 and Phase 2 studies.

## Experimental Protocols

Detailed protocols are study-specific. However, the general methodologies employed in the clinical evaluation of ficlatuzumab can be summarized.

- Phase I Dose-Escalation Study (Advanced Solid Tumors):
  - Design: An open-label, single-center, dose-escalation study.[\[9\]](#)
  - Patient Population: Patients with advanced solid tumors and liver metastases with p-Met-positive tumors.[\[9\]](#)[\[11\]](#)
  - Methodology: Patients were enrolled in cohorts receiving ficlatuzumab at 2, 10, or 20 mg/kg via a 30-minute intravenous infusion once every 14-day cycle.[\[9\]](#)[\[11\]](#)
  - Primary Objectives: Evaluate safety, tolerability, and pharmacodynamic effects in tumor biopsies.[\[9\]](#)
  - Secondary Objectives: Evaluate pharmacokinetic profile and preliminary anti-tumor activity.[\[9\]](#)
- Phase 2 Randomized Study (HNSCC):
  - Design: A randomized, two-arm study.[\[16\]](#)[\[18\]](#)

- Patient Population: Patients with recurrent/metastatic HNSCC resistant to cetuximab, platinum chemotherapy, and anti-PD1 therapy.[18][19]
- Methodology: Patients were randomized to receive either ficiatuzumab 20 mg/kg monotherapy every 2 weeks, or ficiatuzumab 20 mg/kg combined with cetuximab 500 mg/m<sup>2</sup> every 2 weeks.[18]
- Primary Objective: To evaluate progression-free survival (PFS).[19]
- Secondary Objectives: Assess overall response rate, overall survival, and safety.[16]

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Caption: HGF/c-MET signaling can bypass EGFR blockade, leading to resistance.[2]

## Conclusion

Ficlatuzumab is a targeted biologic with a well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated on-target pharmacodynamic activity. By potently neutralizing HGF, it effectively inhibits the c-Met signaling pathway, a key driver in many cancers. The strongest clinical evidence to date supports its use in combination with EGFR inhibitors to overcome resistance, particularly in HPV-negative HNSCC. Ongoing and future studies will further elucidate the role of ficlatuzumab in the oncology treatment landscape.

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